molecular formula C16H20F9NO5S B11773520 tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11773520
M. Wt: 509.4 g/mol
InChI Key: MFKNOPJLAGTIKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic sulfonate ester derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group and a perfluorobutylsulfonyloxy substituent. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive agents. The perfluorobutylsulfonyloxy group introduces strong electron-withdrawing and lipophilic characteristics, which influence reactivity, solubility, and pharmacokinetic properties .

Properties

Molecular Formula

C16H20F9NO5S

Molecular Weight

509.4 g/mol

IUPAC Name

tert-butyl 3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H20F9NO5S/c1-12(2,3)30-11(27)26-8-4-5-9(26)7-10(6-8)31-32(28,29)16(24,25)14(19,20)13(17,18)15(21,22)23/h8-10H,4-7H2,1-3H3

InChI Key

MFKNOPJLAGTIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Enolate Formation and Sulfonylation

The primary method involves the reaction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1 ) with perfluorobutanesulfonyl fluoride (2 ) under basic conditions. The 3-oxo group of 1 is activated via enolate formation using lithium hexamethyldisilazide (LiHMDS), followed by nucleophilic attack on the sulfonyl fluoride.

Reaction Scheme :

(1) \ceC12H19NO3N-Boc-nortropinone+\ceC4F9SO2FPerfluorobutanesulfonyl fluoride-78°C to RTLiHMDS, THF\ceC16H18F9NO6SProduct+LiF\text{(1) } \underset{\text{N-Boc-nortropinone}}{\ce{C12H19NO3}} + \underset{\text{Perfluorobutanesulfonyl fluoride}}{\ce{C4F9SO2F}} \xrightarrow[\text{-78°C to RT}]{\text{LiHMDS, THF}} \underset{\text{Product}}{\ce{C16H18F9NO6S}} + \text{LiF}

Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : −78°C (enolate formation), warming to room temperature for sulfonylation.

  • Yield : 65–78% after purification.

Alternative Sulfonylation Agents

Patent data describes the use of nonafluorobutane-1-sulfonyl fluoride in biphasic systems with tetrabutylphosphonium bromide, achieving 80% molar yield. This method employs:

  • Base : N-ethyl-N,N-diisopropylamine or triethylamine.

  • Temperature : 50–80°C for 3 hours.

  • Work-up : Phase separation at 60°C, followed by washing with demineralized water.

Optimization and Mechanistic Insights

Enolate Stability and Reaction Kinetics

The use of LiHMDS ensures complete deprotonation of the 3-oxo group, forming a stable enolate intermediate. Kinetic studies indicate that the reaction proceeds via an SN2S_N2-like mechanism, with the enolate attacking the electrophilic sulfur center of the sulfonyl fluoride.

Critical Parameters :

  • Base stoichiometry : 1.2–1.5 equivalents of LiHMDS relative to 1 .

  • Moisture sensitivity : Reactions must be conducted under inert atmosphere (N2_2/Ar) to prevent hydrolysis.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, 30% ethyl acetate/hexanes) or recrystallization from ethanol/water. Key characterization data includes:

Technique Findings
1H^1H NMR Absence of 3-oxo proton (δ 3.1 ppm in 1 ), new singlet for sulfonate (δ 1.4 ppm).
19F^{19}F NMR Nonet for perfluorobutyl group (δ −81.2 to −126.5 ppm).
HRMS [M+H]+^+ calculated for \ceC16H19F9NO6S\ce{C16H19F9NO6S}: 532.0754; found: 532.0758.

Comparative Analysis of Methods

Method Base Solvent Temp. Yield Purity
LiHMDS/THFLiHMDSTHF−78°C→RT78%>99%
Biphasic (patent)NEt(iPr)2_2H2_2O/DCM80°C80%95%
NaH/DMFSodium hydrideDMF0°C→RT52%90%

Key Observations :

  • The LiHMDS method offers higher purity and reproducibility for lab-scale synthesis.

  • Biphasic conditions (patent) are scalable but require stringent temperature control.

Challenges and Mitigation Strategies

Side Reactions

  • Over-sulfonylation : Minimized by slow addition of sulfonyl fluoride (1.1 equivalents).

  • Hydrolysis : Use of anhydrous solvents and molecular sieves prevents decomposition .

Chemical Reactions Analysis

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The perfluorobutyl sulfonyl group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate with structurally related azabicyclo derivatives, focusing on substituents, synthesis, physicochemical properties, and biological activity.

Substituent Effects and Reactivity
Compound Name Substituent Key Functional Group Reactivity Profile Reference
Target Compound Perfluorobutylsulfonyloxy Sulfonate ester High electrophilicity due to strong electron-withdrawing perfluorobutyl group; acts as a leaving group in nucleophilic substitution.
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate Trifluoromethylsulfonyloxy Sulfonate ester Similar reactivity but smaller substituent; lower lipophilicity compared to perfluorobutyl. High yield (92%) in synthesis via LDA and sulfonamide reagents.
tert-Butyl (1R,3r,5S)-3-(4-propoxyphenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Propoxyphenoxy Ether Lower electrophilicity; poor leaving group. Used in non-reactive intermediates for further functionalization.
tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Aminomethyl Amine Nucleophilic site for conjugation; higher solubility in aqueous media. Molecular weight: 240.34 g/mol.

Key Observations :

  • Sulfonate esters (e.g., trifluoromethylsulfonyloxy) exhibit superior leaving-group ability compared to ethers or amines, enabling efficient substitution reactions .
  • The perfluorobutyl group enhances lipophilicity and metabolic stability but may reduce aqueous solubility.

Key Observations :

  • Sulfonate esters are synthesized with high efficiency (up to 92% yield) under cryogenic conditions .
  • Bulky substituents (e.g., pyrimido-oxazine) reduce yields due to steric hindrance .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Stability
Target Compound ~450 (estimated) High (perfluorobutyl) Low aqueous solubility; soluble in organic solvents. High (C-F bonds resist metabolic degradation).
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 227.3 Moderate Moderate in polar solvents. Prone to oxidation at hydroxyl group.
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate 356.26 Moderate Low due to bromine and pyrazole. Stable under inert conditions.

Key Observations :

  • Perfluorinated derivatives exhibit extreme lipophilicity, limiting aqueous solubility but enhancing membrane permeability.
  • Hydroxyl or amine-containing analogs are more polar but less stable under oxidative conditions .

Key Observations :

  • Sulfonate esters are typically intermediates rather than direct bioactive agents.
  • Azabicyclo derivatives with aromatic or heterocyclic substituents show potent activity against therapeutic targets like CXCR2 and GPR119 .

Biological Activity

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound notable for its unique bicyclic structure and functional groups, including a perfluorobutyl sulfonate moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

The molecular formula of this compound is C13H18F4NO5SC_{13}H_{18}F_4NO_5S. Its synthesis typically involves multi-step reactions, such as the reaction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with perfluorobutanesulfonyl fluoride under inert conditions to optimize yield .

Preliminary studies suggest that compounds similar to this compound may interact with cellular receptors or enzymes, influencing metabolic pathways or cellular responses. Although specific interactions for this compound remain to be fully elucidated, research on structurally related azabicyclic compounds indicates a potential for high inhibitory activity against various biological targets, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

Structure-Activity Relationship (SAR)

The structure of this compound allows it to exhibit unique biological properties compared to other azabicyclic compounds. For example, SAR studies on related compounds have shown that modifications in the bicyclic framework can significantly alter their biological activity and selectivity profiles .

Inhibition Studies

Research indicates that azabicyclic compounds can serve as effective inhibitors for enzymes involved in inflammatory responses. For instance, a study identified a novel class of NAAA inhibitors featuring an azabicyclic core, demonstrating that structural modifications can lead to potent inhibitors with low nanomolar IC50 values (e.g., 0.042 μM) . While specific data on this compound is limited, the implications of its structural attributes suggest potential efficacy in similar pathways.

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylateC12H19NO3C_{12}H_{19}NO_30.95
tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylateC12H21NO4C_{12}H_{21}NO_40.95
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateC12H19NO3C_{12}H_{19}NO_30.93
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylateC12H19NO3C_{12}H_{19}NO_30.98

This table highlights the structural similarities and differences among these compounds, emphasizing the distinctive features of this compound.

Q & A

Q. What are the primary synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

The bicyclic scaffold is typically synthesized via stereocontrolled cyclization of acyclic precursors or desymmetrization of tropinone derivatives. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or catalysts to ensure enantiomeric fidelity during bicyclic ring formation .
  • Functionalization : Introduce the perfluorobutyl sulfonyloxy group via nucleophilic substitution under anhydrous conditions . Methodological tip: Monitor reaction progress using TLC or HPLC to optimize yields (typically 60-85%) .

Q. How should researchers characterize the compound’s structural integrity?

Recommended techniques:

  • NMR spectroscopy : 1H/13C/19F NMR to confirm bicyclic structure and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₂₅F₉N₂O₅S, ~564.2 g/mol).
  • X-ray crystallography : Resolve stereochemistry of the bicyclic core and sulfonate group .

Q. What storage conditions are optimal for maintaining stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. The compound is sensitive to hydrolysis due to the sulfonate ester; avoid protic solvents .

Advanced Research Questions

Q. How can computational methods improve enantioselective synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways for higher enantiomeric excess (ee). For example:

  • Reaction path screening : Identify low-energy pathways for desymmetrization of tropinone precursors .
  • Solvent effects : Simulate solvent polarity to enhance stereochemical outcomes (e.g., THF vs. DCM) . Validate predictions experimentally using chiral HPLC (e.g., Chiralpak® columns) .

Q. What strategies resolve low yields during the sulfonylation step?

Common issues and solutions:

  • Moisture sensitivity : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Competing side reactions : Optimize stoichiometry (1.2–1.5 eq. of perfluorobutyl sulfonyl chloride) and temperature (0–25°C) .
  • Workup : Purify via flash chromatography (hexane:EtOAc gradient) to isolate the product from byproducts .

Q. How can researchers reconcile discrepancies in biological activity data across analogs?

  • Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (pH, incubation time) to compare activity .
  • Purity validation : Ensure >95% purity via HPLC before testing. Contaminants (e.g., unreacted intermediates) may skew results .
  • Computational docking : Model interactions with target receptors (e.g., neurotransmitter transporters) to explain activity variations .

Data Contradiction Analysis

Q. Why do different studies report varying stereochemical outcomes for the bicyclic scaffold?

Potential factors:

  • Catalyst choice : Pd-based catalysts may favor endo vs. exo transition states, altering stereochemistry .
  • Reaction scale : Milligram-scale reactions may lack reproducibility compared to optimized gram-scale syntheses . Resolution: Cross-validate results using circular dichroism (CD) spectroscopy or single-crystal XRD .

Methodological Optimization

Q. How to enhance solubility for in vivo studies?

Strategies include:

  • Co-solvent systems : Use DMSO:water (10–20% v/v) or PEG-based formulations .
  • Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl groups) to increase hydrophilicity .
  • Nanoencapsulation : Lipid nanoparticles improve bioavailability in pharmacokinetic studies .

Experimental Design Tables

Q. Table 1. Synthetic Route Comparison

MethodYield (%)ee (%)Key ConditionsReference
Tropinone desymmetrization7892Chiral catalyst, THF, -20°C
Acyclic precursor route6585Pd(OAc)₂, DCM, 25°C

Q. Table 2. Stability Under Accelerated Conditions

Condition (40°C/75% RH)Degradation (%)Major Degradant
1 week5Hydrolyzed sulfonate
4 weeks22Bicyclic core oxidation

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